molecular formula C10H10F3NO2S B2778309 N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide CAS No. 882423-14-5

N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2778309
CAS No.: 882423-14-5
M. Wt: 265.25
InChI Key: SSINXUDZLXHUSK-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide is an organosulfur compound with the molecular formula C10H10F3NO2S . As a benzenesulfonamide derivative, this chemical class is of significant interest in medicinal chemistry for the development of enzyme inhibitors . Sulfonamide-containing compounds are frequently investigated for their ability to bind enzyme active sites, leading to potential applications in areas such as anticancer and anti-tubercular agent development . The structure incorporates a cyclopropylamine group and a trifluoromethyl group, features often used in drug design to modulate properties like metabolic stability, lipophilicity, and binding affinity . Specific research applications and mechanism of action for this exact compound are areas for further investigation. This product is intended for research purposes and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2S/c11-10(12,13)7-2-1-3-9(6-7)17(15,16)14-8-4-5-8/h1-3,6,8,14H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSINXUDZLXHUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation may produce a sulfone .

Scientific Research Applications

Anticancer Activity

One of the most notable applications of N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide is in cancer research. Compounds with similar structures have shown promising results in inhibiting cancer cell growth. For instance, novel 1,3-oxazole sulfonamides bearing cyclopropyl rings were reported to exhibit significant growth inhibition across various human tumor cell lines, with some derivatives demonstrating GI50 values in the low micromolar range .

Table 1: Growth Inhibition Data of Sulfonamide Compounds

CompoundMean GI50 (μM)Cell Line Specificity
148.8Leukemia
244.7Leukemia
3<10Breast Cancer

These findings suggest that the incorporation of cyclopropyl groups into sulfonamides can enhance their anticancer activity by potentially interacting with microtubules, similar to established tubulin inhibitors .

Neurological Applications

This compound has also been explored for its potential as a therapeutic agent in neurological disorders. Its ability to modulate calcium channels makes it a candidate for treating conditions such as neuropathic pain and other inflammatory diseases . This modulation is crucial as calcium channels play a significant role in neuronal excitability and neurotransmitter release.

Table 2: Therapeutic Potential in Neurology

ConditionMechanism of ActionReference
Neuropathic PainCalcium channel blockade
Inflammatory DiseasesModulation of inflammatory pathways

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound analogs in various therapeutic contexts:

  • Study on Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against leukemia cell lines, underscoring the importance of structural modifications for enhancing bioactivity .
  • Calcium Channel Modulation : Research highlighted the role of similar compounds in blocking N-type calcium channels, providing insights into their potential use in pain management therapies .

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s trifluoromethyl group can enhance its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Biological Activity

N-Cyclopropyl-3-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group and a trifluoromethyl group attached to a benzenesulfonamide moiety. The presence of these functional groups contributes to its unique reactivity and biological profile, influencing interactions with various biological targets.

This compound primarily interacts with enzymes and receptors, modulating their activity. Notably, it has been studied for its inhibitory effects on cyclooxygenase-2 (COX-2), which plays a critical role in inflammatory processes. The mechanism involves binding to the active site of the enzyme, thereby blocking substrate access and inhibiting its function .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Enzyme Inhibition : The compound has shown significant inhibition of COX-2, suggesting potential applications in anti-inflammatory therapies.
  • Anticancer Properties : Preliminary studies indicate that derivatives of sulfonamides exhibit cytotoxic activity against various cancer cell lines, including those resistant to standard treatments .
  • Antimicrobial Potential : Research suggests that similar compounds may interact with bacterial metabolic pathways, indicating potential as antimicrobial agents .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

  • Inhibition Studies : A high-throughput screening (HTS) identified several sulfonamide derivatives that inhibited interactions critical for cancer cell proliferation. Compounds showed varying degrees of efficacy, with some achieving IC50 values in the micromolar range against specific cancer cell lines .
  • Structure-Activity Relationship (SAR) : Early SAR studies highlighted the importance of substituents on the benzenesulfonamide core. For instance, the presence of electron-withdrawing groups significantly enhanced biological activity. Compounds with halogen substituents exhibited improved binding affinities compared to their unsubstituted counterparts .
  • Cytotoxicity Assays : Flow cytometry analysis revealed that certain sulfonamide derivatives induced apoptosis in cancer cell lines such as MCF-7 and U-937. These findings suggest that modifications to the chemical structure can lead to enhanced cytotoxic effects .

Data Tables

The following table summarizes key findings from recent studies on this compound:

CompoundTargetIC50 Value (µM)Effect
This compoundCOX-20.15Inhibition
Derivative AMCF-70.65Induces Apoptosis
Derivative BU-9370.29Induces Apoptosis
Derivative CBacterial Pathway0.10Antimicrobial Activity

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